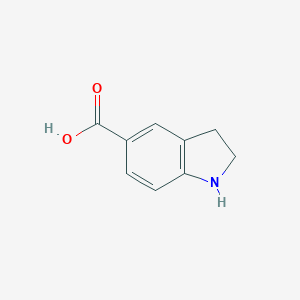

Indoline-5-carboxylic acid

Vue d'ensemble

Description

Indoline-5-carboxylic acid is a heterocyclic organic compound featuring an indoline core with a carboxylic acid group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzylamine derivatives, followed by reduction and subsequent carboxylation. Another method includes the palladium-catalyzed coupling of indoline with carbon dioxide under high pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable methods such as catalytic hydrogenation of nitroindoline derivatives or direct carboxylation of indoline using carbon dioxide in the presence of a suitable catalyst .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form indole-5-carboxylic acid.

Reduction: The compound can be reduced to yield indoline derivatives with different substituents.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Indole-5-carboxylic acid.

Reduction: Various indoline derivatives.

Substitution: N-substituted indoline-5-carboxylic acids and other functionalized derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

Indoline-5-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:

- Tryptophan Dioxygenase Inhibitors : ICA is a precursor for synthesizing pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators. These inhibitors target the tryptophan metabolic pathway, which is often exploited by tumors to evade immune responses .

- Indirubin Derivatives : The compound is involved in synthesizing indirubin derivatives, known for their anti-inflammatory and anticancer properties. Indirubins are recognized for their role in modulating cell cycle progression and apoptosis .

- Amide Conjugates : ICA can react with ketoprofen to form amide conjugates that inhibit Gli1-mediated transcription in the Hedgehog signaling pathway, which is crucial for various developmental processes and implicated in cancer .

Table 1: Key Synthesis Applications of ICA

| Application | Description |

|---|---|

| Tryptophan Dioxygenase Inhibitors | Reactant for pyridyl-ethenyl-indoles; potential anticancer agents |

| Indirubin Derivatives | Anti-inflammatory and anticancer compounds |

| Amide Conjugates with Ketoprofen | Inhibitors of Gli1-mediated transcription |

Electrochemical Applications

ICA is also significant in the field of electrochemistry:

- Poly(Indole-5-Carboxylic Acid) Films : The electrochemical polymerization of ICA leads to the formation of poly(indole-5-carboxylic acid) (PICA) films. These films exhibit electroactive properties making them suitable for applications in sensors and energy storage devices .

- Corrosion Inhibition : Studies have shown that ICA displays inhibitive action against corrosion in mild steel when exposed to acidic environments, making it a candidate for protective coatings .

Table 2: Electrochemical Applications of ICA

| Application | Description |

|---|---|

| Poly(Indole-5-Carboxylic Acid) Films | Used in sensors and energy storage devices due to electroactive properties |

| Corrosion Inhibition | Effective against corrosion of mild steel in acidic solutions |

Photophysical Studies

ICA has been employed as a reagent in photophysical studies:

- Excited State Proton Transfer Studies : Research has utilized ICA to investigate intermolecular excited state proton transfer processes. This research helps understand fundamental photochemical reactions that could lead to advancements in photonic devices .

Case Studies

Several studies illustrate the applications of ICA:

- A study published in Applied Surface Science demonstrated the effectiveness of ICA as a corrosion inhibitor for mild steel in sulfuric acid solutions, highlighting its practical application in material protection .

- Research reported in Electrochimica Acta focused on the electrodeposition of PICA films, showcasing their potential use in rechargeable batteries due to their favorable electrochemical characteristics .

Table 3: Summary of Case Studies Involving ICA

| Study | Findings |

|---|---|

| Corrosion Inhibition Study | ICA effectively inhibits corrosion in mild steel under acidic conditions |

| Electrodeposition Study | PICA films exhibit promising properties for energy storage applications |

Mécanisme D'action

The mechanism by which indoline-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Indole-5-carboxylic acid: Similar structure but with an indole core instead of indoline.

Indoline-2-carboxylic acid: Carboxylic acid group at the 2-position.

Indole-3-carboxylic acid: Carboxylic acid group at the 3-position.

Uniqueness: Indoline-5-carboxylic acid is unique due to the presence of the indoline core, which imparts different electronic and steric properties compared to indole derivatives. This uniqueness can influence its reactivity and binding interactions in various applications .

Activité Biologique

Indoline-5-carboxylic acid (ICA) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ICA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its indole ring structure with a carboxylic acid functional group. This structural feature is crucial for its interaction with biological targets.

- Receptor Binding : Indole derivatives, including ICA, are known to bind with high affinity to various receptors. This binding can lead to the modulation of several biochemical pathways, influencing cellular processes such as gene expression and metabolism.

- Enzyme Interaction : ICA has been shown to interact with enzymes involved in metabolic pathways, particularly those related to tryptophan metabolism. For instance, it can inhibit or activate specific enzymes, thereby altering the corresponding biochemical pathways.

- Cell Signaling : The compound influences cell signaling pathways, which play a critical role in regulating cellular responses to external stimuli. This includes modulating the activity of nuclear receptors that are essential for gene regulation.

Antioxidant Properties

Research indicates that ICA exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is particularly relevant in neuroprotection, where oxidative stress is a key factor in neurodegenerative diseases .

Neuroprotective Effects

Indoline derivatives have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. For instance, studies have highlighted that ICA can protect neuronal cells from damage caused by reactive oxygen species (ROS) and other neurotoxic agents .

- Case Study : In vitro studies using SH-SY5Y neuroblastoma cells showed that ICA derivatives significantly reduced cell death induced by oxidative stress, indicating their potential as therapeutic agents for neurodegenerative disorders such as Alzheimer's disease .

Anticancer Activity

ICA has also been investigated for its anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Research Findings : A study reported that ICA and its derivatives could inhibit tumor growth in animal models, suggesting their applicability in cancer therapy.

Research Applications

The diverse biological activities of ICA make it a valuable compound in various fields:

- Medicinal Chemistry : ICA serves as a scaffold for designing new drugs targeting neurodegenerative diseases and cancer.

- Biochemical Research : It is utilized in studies investigating metabolic pathways and enzyme interactions.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other indole derivatives:

| Activity Type | This compound | Other Indole Derivatives |

|---|---|---|

| Antioxidant | Strong | Varies |

| Neuroprotection | Significant | Moderate to High |

| Anticancer | Promising | Varies |

| Enzyme Inhibition | Yes | Yes |

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTLKUKANGQSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429272 | |

| Record name | indoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-30-0 | |

| Record name | indoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.